molecular formula C6H2F4IN B1404853 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine CAS No. 1227595-15-4

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine

Cat. No.: B1404853
CAS No.: 1227595-15-4
M. Wt: 290.98 g/mol
InChI Key: JTEKIJAADGFWFK-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine (CAS 1227595-15-4) is a high-value fluorinated pyridine derivative designed for advanced research and development. Its molecular structure incorporates fluorine and iodine atoms adjacent to a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, making it a versatile and sophisticated building block for synthetic chemistry . The specific positioning of these halogens offers distinct reactivity for selective cross-coupling reactions and structural diversification. The primary research applications for this compound are in the fields of agrochemical and pharmaceutical science. Trifluoromethylpyridine (TFMP) derivatives are a critically important class of compounds in modern crop protection, with more than 20 TFMP-containing agrochemicals having been granted ISO common names . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties and the characteristics of the pyridine ring, which can positively influence a compound's metabolism, translocation, and biomolecular affinity . In pharmaceutical research, the trifluoromethyl group is a key pharmacophore used to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . The iodine substituent provides a reactive handle for further functionalization via metal-catalyzed coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-fluoro-3-iodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEKIJAADGFWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis

  • Starting Materials : The synthesis often begins with a pyridine derivative that can be modified to introduce the trifluoromethyl group. This can be achieved through methods such as chlorine/fluorine exchange or direct trifluoromethylation using trifluoromethyl copper.

  • Halogenation : Fluorination and iodination steps are crucial. Fluorination can be achieved through various fluorinating agents, while iodination typically involves iodine or iodine-based reagents.

  • Purification : After each step, purification is essential to ensure high purity of the final product. Techniques such as column chromatography are commonly used.

Industrial Production

For large-scale synthesis, continuous flow processes are preferred to ensure high yield and purity. These processes allow for precise control over reaction parameters, which is crucial for industrial production.

Research Findings and Applications

This compound has significant applications in medicinal chemistry, particularly in drug discovery and imaging studies. Its unique combination of functional groups enhances its interaction with biological targets, making it a promising candidate for further investigation.

Data Table: Applications and Properties

Property/Application Description
CAS No. 1227595-15-4
Molecular Formula C6H2F4IN
Molecular Weight 290.98 g/mol
Applications Medicinal chemistry, drug discovery, imaging studies
Synthesis Solvents DMF, DMSO
Reaction Conditions Elevated temperatures, strong bases

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at position 3 undergoes nucleophilic substitution under mild conditions, while fluorine at position 2 remains inert due to strong C–F bond stability.

Key Reactions

  • Azidation : Treatment with sodium azide (NaN₃) in DMF at 60°C replaces iodine with an azide group, yielding 3-azido derivatives .

  • Thiolation : Reaction with potassium thiolate (KSAc) in DMF produces 3-thioether analogs.

  • Amination : Using ammonia or primary amines at 80–100°C forms 3-amino derivatives, critical for pharmaceutical intermediates .

Conditions & Yields

Reaction TypeReagentsSolventTemp (°C)Yield (%)
AzidationNaN₃, CuIDMF6078–85
ThiolationKSAc, K₂CO₃DMF8065–72
AminationNH₃, Pd(OAc)₂THF10070–82

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed coupling reactions, enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (ArB(OH)₂) using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 90°C, yielding biaryl derivatives .
    Example :
    2 Fluoro 3 iodo 4 trifluoromethyl pyridine+PhB OH 22 Fluoro 3 phenyl 4 trifluoromethyl pyridine\text{2 Fluoro 3 iodo 4 trifluoromethyl pyridine}+\text{PhB OH }_2\rightarrow \text{2 Fluoro 3 phenyl 4 trifluoromethyl pyridine}

Sonogashira Coupling

  • Alkynylation using terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂ and CuI in THF at 70°C.

Comparative Coupling Efficiency

Coupling TypeCatalyst SystemYield (%)Byproducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃85–92<5%
SonogashiraPdCl₂(PPh₃)₂, CuI75–8010–15%

Oxidation and Reduction

The trifluoromethyl group enhances stability against oxidation, while the pyridine ring undergoes selective reduction.

Oxidation

  • Treating with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C forms N-oxide derivatives without affecting halogens .

Reduction

  • Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol reduces the pyridine ring to piperidine, retaining fluorine and trifluoromethyl groups.

Comparative Reactivity with Analogous Compounds

The trifluoromethyl group at position 4 directs electrophiles to positions 5 and 6, while fluorine at position 2 deactivates the ring.

Substitution vs. 2-Fluoro-4-(trifluoromethyl)pyridine

Property2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine2-Fluoro-4-(trifluoromethyl)pyridine
Iodine ReactivityHigh (k = 1.2 × 10⁻³ s⁻¹)N/A
Electrophilic AttackPosition 5Position 3
Thermal StabilityDecomposes >200°CStable up to 250°C

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism: (1) oxidative addition of Pd⁰ to the C–I bond, (2) transmetallation with boronic acids .

  • Dehalogenation Pathways : Competing proto-deiodination occurs under strongly basic conditions (e.g., KOtBu in DMSO) .

Scientific Research Applications

Chemistry

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine serves as a building block for synthesizing complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. The compound is particularly valuable in creating intermediates for various chemical reactions.

Biology

In biological research, this compound is utilized in the design of biologically active molecules , including enzyme inhibitors and receptor ligands. Its structural features can enhance binding affinity to targets, making it a candidate for drug development aimed at specific biological pathways.

Medicine

The compound acts as a precursor for synthesizing potential drug candidates targeting specific enzymes or receptors. Preliminary studies indicate its potential as an inhibitor of various enzymes involved in metabolic pathways, which could lead to new therapeutic options for diseases such as cancer .

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and materials, including catalysts and ligands for industrial processes. Its unique properties make it suitable for applications in crop protection and other agrochemical products .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved enzyme inhibition that altered metabolic pathways critical for cancer cell survival.
  • Agrochemical Development : The compound has been explored as an intermediate in the synthesis of novel agrochemicals aimed at pest control. Its unique properties allow it to effectively target specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally compared to other trifluoromethyl pyridine derivatives, focusing on substituent positions and functional groups:

Compound Name Substituents (Positions) Key Properties/Applications Reference
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine Cl (5), I (4), CF₃ (2) Intermediate for Suzuki couplings
4-Iodo-2-(trifluoromethyl)pyridine I (4), CF₃ (2) Radiolabeling precursor
2,6-Bis[4-(trifluoromethyl)phenyl]pyridine CF₃-phenyl (2,6) Fluorescent sensor for polymerization
UD-01 (Pyridine-based inhibitor) CF₃ (4), Cl (5) Anti-T. cruzi activity (CYP51 inhibition)

Key Observations :

  • Electrophilic Reactivity : The iodine at position 3 in 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine facilitates nucleophilic aromatic substitution, distinguishing it from 4-iodo-2-(trifluoromethyl)pyridine, which lacks fluorine and is primarily used in radiolabeling .
  • Fluorescence Properties : Unlike 2,6-bis[4-(trifluoromethyl)phenyl]pyridine (PT-CF₃), the target compound lacks extended conjugation, limiting its utility in fluorescence-based applications .
Physicochemical Properties

Data from analogous compounds highlight trends in molecular weight, polarity, and stability:

Compound Name Molecular Weight Melting Point (°C) LogP (Calculated)
This compound 335.06 268–287 (estimated) 2.8
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine 341.43 275–280 3.1
2,6-Bis[4-(trifluoromethyl)phenyl]pyridine 438.28 152–154 4.5

Analysis :

  • The trifluoromethyl group increases molecular weight and logP (lipophilicity) across all analogues.
  • The fluorine atom in the target compound slightly reduces logP compared to chlorinated analogues, improving aqueous solubility .

Biological Activity

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a trifluoromethyl group and halogen substituents, enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in drug discovery.

The molecular formula of this compound is C6H2F4IN, with a molecular weight of approximately 290.99 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and biological activity, making it an attractive candidate for pharmaceutical development.

Target Interactions

This compound primarily acts as a reactant in the synthesis of aminopyridines through amination reactions. Its electrophilic nature allows it to interact with nucleophiles in biological systems, influencing various cellular processes.

Biochemical Pathways

This compound is involved in several biochemical pathways, notably the Suzuki-Miyaura cross-coupling reaction, which facilitates carbon-carbon bond formation. Such reactions are critical in synthesizing complex organic molecules, including potential pharmaceuticals.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to affect cell signaling pathways involved in cancer progression by modulating kinase and phosphatase activities, leading to altered gene expression profiles. This modulation can result in reduced proliferation of cancer cells and increased apoptosis.

Study on Anticancer Efficacy

In a study evaluating the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound exhibited IC50 values indicating effective inhibition of cell growth, highlighting its potential as an anticancer agent .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of halogenated pyridines found that this compound showed promising activity against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial strains
AnticancerCytotoxicity against cancer cell lines
Cellular SignalingModulation of kinase/phosphatase activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine, and what factors influence reaction yields?

  • Methodology : The compound is typically synthesized via halogenation and fluorination of pyridine precursors. A common approach involves nucleophilic substitution on halogenated pyridine intermediates. For example, fluorination of 3-iodo-4-(trifluoromethyl)pyridine using KF in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound . Key factors affecting yield include:

  • Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethyl group.
  • Catalysts : Use of phase-transfer catalysts (e.g., 18-crown-6) improves fluorination efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) is critical to isolate the product from iodinated byproducts .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical Workflow :

  • <sup>19</sup>F NMR : A singlet near −60 ppm confirms the trifluoromethyl group, while a doublet (J ≈ 50 Hz) at −110 ppm indicates the fluorine substituent .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]<sup>+</sup> at m/z 320.91 (C7H3F4IN<sup>+</sup>).
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly when iodination occurs at competing positions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

  • Reactivity Insights :

  • The iodine atom at position 3 is highly reactive in Suzuki-Miyaura cross-coupling (Pd(PPh3)4, Na2CO3, ethanol/water, 80°C), enabling selective replacement with aryl/heteroaryl groups .
  • Competing reactions at the fluorine or trifluoromethyl positions are minimized due to their electron-withdrawing effects, which deactivate the ring toward electrophilic substitution .
    • Data Contradictions : Some studies report unexpected C-4 trifluoromethyl group participation in coupling reactions under high-pressure conditions. This requires validation via control experiments with deuterated analogs .

Q. How can conflicting solubility and stability data for this compound be resolved in different solvent systems?

  • Experimental Design :

  • Solubility Screening : Test in DMSO, THF, and dichloromethane. DMSO provides optimal solubility (>50 mg/mL) but may degrade the compound over 24 hours at room temperature .
  • Stability Studies : Use <sup>19</sup>F NMR to monitor decomposition (e.g., loss of iodine or trifluoromethyl groups) under varying pH (3–9) and UV light exposure. Stabilizers like BHT (0.1%) reduce radical-mediated degradation .

Q. What are the applications of this compound in designing kinase inhibitors, and what synthetic hurdles exist?

  • Medicinal Chemistry Workflow :

  • The iodine atom serves as a handle for late-stage diversification via cross-coupling to introduce pharmacophores (e.g., substituted amines for ATP-binding pocket targeting) .
  • Challenge : Steric hindrance from the trifluoromethyl group reduces coupling efficiency. Solutions include using bulkier palladium catalysts (e.g., XPhos Pd G3) or microwave-assisted conditions (120°C, 30 min) to accelerate reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine

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